CID 71337853
Description
CID 71337853 is a chemically distinct compound characterized by its unique structural and functional attributes. As illustrated in Figure 1 of , its chemical structure includes a heterocyclic core with substituents that influence its physicochemical properties . Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 256.3, consistent with a molecular formula of C₁₄H₁₈O₃S, and its vacuum distillation profile indicates a high purity (>98%) in the primary fraction . The compound’s mass spectrum further confirms the presence of sulfonic acid and ester functional groups, which may contribute to its bioactivity or industrial applications .

Properties
CAS No. |
113920-49-3 |
|---|---|
Molecular Formula |
AgGaS |
Molecular Weight |
209.66 g/mol |
InChI |
InChI=1S/Ag.Ga.S |
InChI Key |
KIASIFZNYBFQQK-UHFFFAOYSA-N |
Canonical SMILES |
S=[Ag].[Ga] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71337853 involves specific synthetic routes and reaction conditions. The methods for synthesizing this compound typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71337853 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 71337853 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of CID 71337853 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
CID 71337853 shares structural motifs with several bioactive and industrial compounds:
Taurocholic Acid (CID 6675)
- Structure : Bile acid derivative with a steroid backbone and taurine conjugation.
- Functional Comparison: While both compounds contain sulfonic acid groups, taurocholic acid lacks the ester moiety present in this compound.
Oscillatoxin D (CID 101283546)
- Structure : A marine-derived polyketide with a macrocyclic lactone ring.
- Functional Comparison : Oscillatoxin D and this compound both exhibit heterocyclic cores, but the former’s macrocyclic structure confers potent cytotoxicity, unlike this compound’s sulfonic acid-driven solubility and stability .

Functionally Similar Compounds
Ginkgolic Acid 17:1 (CID 5469634)
- Function : Inhibitor of protein-protein interactions.
- Comparison : Ginkgolic acid’s long aliphatic chain enables membrane penetration, contrasting with this compound’s polar sulfonic acid group, which limits its cellular uptake but enhances aqueous solubility .
6-Bromo-1H-indole-2-carboxylic Acid (CID 7254-19-5)
- Function : Intermediate in pharmaceutical synthesis.
- Comparison: Both compounds feature aromatic rings with halogen substituents (bromine in CID 7254-19-5 vs. However, this compound’s ester group broadens its reactivity in esterification or transesterification reactions .
Data-Driven Comparison
Table 1: Key Physicochemical and Bioactive Properties
| Compound (CID) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Bioactivity/Application |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₃S | 256.3 | 86.7 (Highly soluble) | Industrial surfactant candidate |
| Taurocholic Acid (6675) | C₂₆H₄₅NO₆S | 515.7 | 12.4 (Moderate) | Bile acid, lipid digestion |
| Oscillatoxin D (101283546) | C₃₂H₄₄O₈ | 568.7 | 0.052 (Low) | Cytotoxic marine toxin |
| 6-Bromo-1H-indole-2-carboxylic Acid (7254-19-5) | C₉H₆BrNO₂ | 240.05 | 0.24 (Low) | Pharmaceutical intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

